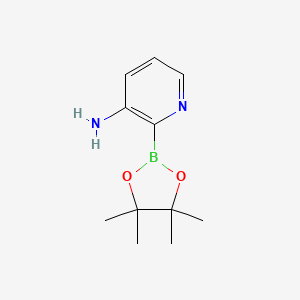

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine

Description

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine (CAS: 1073354-99-0) is a pyridine derivative featuring a pinacol boronate ester group at position 2 and an amine group at position 3. Its molecular formula is C₁₁H₁₇BN₂O₂, with a molecular weight of 220.08 g/mol . This compound is widely used in Suzuki-Miyaura cross-coupling reactions due to the boronate ester’s reactivity with aryl halides under palladium catalysis . The amine group enhances solubility in polar solvents and enables further functionalization, making it a versatile building block in medicinal chemistry and materials science .

Properties

IUPAC Name |

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BN2O2/c1-10(2)11(3,4)16-12(15-10)9-8(13)6-5-7-14-9/h5-7H,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COUNNUFIBQWDAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00738578 | |

| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00738578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948593-70-2 | |

| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00738578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Materials Science

Covalent Organic Frameworks (COFs)

One of the most promising applications of this compound is in the development of Covalent Organic Frameworks (COFs). COFs are porous materials that can be utilized in gas storage, catalysis, and as drug delivery systems. The incorporation of boron-containing groups like 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine into COFs enhances their stability and functionality.

Case Study: Photocatalytic Applications

Recent studies have demonstrated that COFs synthesized using this compound can facilitate photocatalytic reactions. For example:

- Photocatalytic Hydrogen Production : COFs featuring this compound have shown significant activity in photocatalytic hydrogen production under visible light irradiation. The presence of the dioxaborolane moiety increases the efficiency of light absorption and charge separation within the material .

Organic Synthesis

Building Block for Functionalized Molecules

The compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations allows for the preparation of complex molecules.

Example Reactions:

- Borylation Reactions : The dioxaborolane group can participate in borylation reactions to introduce boron into organic molecules. This is particularly useful in synthesizing boronic acids which are critical intermediates in pharmaceutical chemistry .

- Cross-Coupling Reactions : It can also be employed in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds between aryl halides and arylboronic acids .

Medicinal Chemistry

Potential Anticancer Activity

Research indicates that derivatives of this compound may possess anticancer properties. The incorporation of the pyridine ring is believed to enhance biological activity by improving solubility and bioavailability.

Preliminary Findings:

Studies have shown that compounds derived from 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine exhibit cytotoxic effects against various cancer cell lines. Further investigation into structure-activity relationships (SAR) is ongoing to optimize these compounds for therapeutic use.

Mechanism of Action

The compound exerts its effects through its ability to form stable boronic acid derivatives, which can interact with various biological targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, leading to the modulation of biological pathways.

Molecular Targets and Pathways Involved:

Enzymes: The compound can inhibit or activate enzymes by forming complexes with their active sites.

Receptors: It can interact with cell surface receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

The structural analogs of this compound differ in substituent type, position, and electronic properties, which influence their reactivity, stability, and applications. Below is a detailed analysis:

Structural Modifications and Key Properties

Table 1: Structural and Physicochemical Comparison

Biological Activity

The compound 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine , often referred to as a boron-containing heterocycle, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C11H16BNO2

- Molecular Weight : 205.06 g/mol

- CAS Number : 181219-01-2

The primary biological activity of this compound is attributed to its ability to act as an inhibitor of various kinases. Specifically, it has been shown to inhibit GSK-3β (Glycogen Synthase Kinase 3 beta), which plays a critical role in cellular signaling pathways related to metabolism and cell proliferation.

Inhibition Studies

Biological Activity Overview

The biological activities of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine can be summarized in the following table:

| Activity | Effect | IC50 Value |

|---|---|---|

| GSK-3β Inhibition | Cell proliferation modulation | 8 nM |

| ROCK-1 Inhibition | Anti-inflammatory effects | Not specified |

| IKK-β Inhibition | Modulation of NF-kB pathway | Not specified |

| Cytotoxicity against cancer cells | Selective toxicity in cancer lines | Varies |

Case Studies

- GSK-3β Inhibition and Cancer Therapy

- Neuroprotective Effects

Pharmacokinetics and Toxicity

The pharmacokinetic profile of the compound is still under investigation; however, preliminary studies suggest favorable absorption characteristics with sufficient bioavailability. Toxicity studies have indicated a high safety margin in vivo, with no acute toxicity observed at doses up to 2000 mg/kg in animal models .

Q & A

Q. What are the primary applications of this compound in organic synthesis?

This boronic ester is widely used in Suzuki-Miyaura cross-coupling reactions to construct biaryl or heteroaryl systems, critical in drug discovery and materials science. The dioxaborolane group enhances stability and solubility in organic solvents like THF or DMF, facilitating coupling with aryl halides under palladium catalysis . Methodological optimization includes using Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts and maintaining inert atmospheres to prevent boronic acid oxidation .

Q. How is the compound characterized to confirm purity and structure?

Key techniques include:

Q. What are common synthetic routes to this compound?

A typical route involves Miyaura borylation : reacting 3-aminopyridine derivatives with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dba)₂) and a ligand (e.g., XPhos) in THF at 80–100°C . Alternative methods use copper-mediated amination for regioselective functionalization .

Advanced Research Questions

Q. How can reaction yields be optimized in Suzuki-Miyaura couplings involving this compound?

Yield optimization requires:

- Solvent selection : Polar aprotic solvents (DMF, THF) enhance solubility .

- Catalyst tuning : PdCl₂(dppf) improves electron-deficient aryl halide coupling .

- Temperature control : 60–100°C balances reactivity and side-product formation .

- Base choice : K₂CO₃ or Cs₂CO₃ for deprotonation without boronate degradation .

Q. What strategies mitigate regioisomer formation during functionalization?

Regioselectivity challenges arise from the pyridine ring’s electronic asymmetry. Solutions include:

- Directed ortho-metalation : Using directing groups (e.g., -NH₂) to control substitution sites .

- Computational modeling : DFT studies to predict reactive sites and guide synthetic design .

- Protection/deprotection : Temporarily blocking the amine group to direct coupling to the boronate-bearing position .

Q. How does the amine group influence the compound’s reactivity and stability?

The -NH₂ group:

- Enhances nucleophilicity : Facilitates further functionalization (e.g., amidation, alkylation) .

- Requires controlled storage : Amines are prone to oxidation; store under argon at –20°C in amber vials .

- Impacts solubility : Protonation in acidic conditions improves aqueous solubility for biological assays .

Q. What analytical methods resolve contradictions in reaction outcomes (e.g., unexpected byproducts)?

- LC-MS/MS : Identifies low-abundance intermediates or degradation products .

- X-ray crystallography : Resolves structural ambiguities in crystalline derivatives .

- Kinetic studies : Monitors reaction progress via in situ IR or NMR to pinpoint side-reaction pathways .

Experimental Design & Data Analysis

Q. How to design experiments for studying this compound’s reactivity under varying conditions?

Use split-plot factorial designs (as in agricultural chemistry studies ):

- Variables : Solvent polarity, catalyst loading, temperature.

- Response metrics : Yield, purity, reaction time.

- Replicates : 4–5 replicates per condition to ensure statistical robustness .

Q. What computational tools predict this compound’s interaction with biological targets?

- Molecular docking (AutoDock Vina) : Models binding to enzymes or receptors via the boronate and pyridine moieties .

- ADMET prediction (SwissADME) : Estimates pharmacokinetic properties for drug development .

Q. How to address discrepancies in reported synthetic protocols (e.g., conflicting catalyst recommendations)?

Conduct comparative studies (as in political science methodologies ):

- Benchmarking : Test Pd vs. Cu catalysts under identical conditions.

- Meta-analysis : Aggregate literature data to identify trends (e.g., PdCl₂(dppf) outperforms Pd(OAc)₂ in electron-poor systems ).

Safety & Handling

Q. What safety protocols are essential when handling this compound?

- PPE : Gloves, lab coat, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods due to potential amine volatility .

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.